Epinephrine Sulfonic Acid
Overview
Description
Epinephrine sulfonic acid, a water-soluble derivative of epinephrine, Its chemical structure incorporates a sulfonic acid group, increasing polarity compared to the parent molecule, epinephrine. This modification impacts its pharmacokinetic properties and potential interactions with biological systems.Research indicates different binding affinities and selectivities compared to epinephrine at various receptor subtypes (alpha and beta adrenergic receptors).[“]
Synthetic Analysis
Reaction Equation
The reaction equation for the synthesis of epinephrine sulfonic acid from epinephrine involves the reaction of epinephrine with sulfuric acid, potentially resulting in disulfonation:
C₉H₁₃NO₃ + 2H₂SO₄ → C₉H₁₃NO₃(SO₃H)₂ + 2H₂O
Reaction Conditions
Temperature: Elevated temperatures are required to facilitate the sulfonation reaction. The specific temperature range would need to be optimized experimentally.[“]
Concentration of Sulfuric Acid: The concentration of sulfuric acid would influence the degree of sulfonation. Concentrated sulfuric acid or fuming sulfuric acid (oleum) might be necessary.
Reaction Time: The reaction time would need to be optimized to ensure sufficient sulfonation while minimizing side reactions.
Solvent: The reaction might be carried out neat (without a solvent) or in a suitable solvent like concentrated sulfuric acid itself.[“]
Reaction Steps
The synthesis of this compound involves the following steps:
Addition of Epinephrine to Sulfuric Acid: Carefully add epinephrine to the appropriate concentration of sulfuric acid, maintaining controlled temperature.[“]
Sulfonation Reaction: Allow the reaction to proceed at the desired temperature for the optimized time.
Isolation and Purification: The work-up procedure for isolating and purifying the product would need to be developed. This could potentially involve neutralization, precipitation, or chromatographic techniques.
Reaction Mechanism
The sulfonation of epinephrine proceeds via electrophilic aromatic substitution. The sulfur trioxide (SO₃) present in sulfuric acid acts as the electrophile, attacking the aromatic ring of epinephrine. The reaction occurs at the positions ortho and para to the hydroxyl group due to its activating nature. However, given the presence of other substituents on the ring, the exact positions of sulfonation and the degree of sulfonation (mono, di, or tri) would need to be confirmed experimentally.[“]
Safety and Environmental Protection
Sulfonation reactions involving concentrated sulfuric acid pose several safety and environmental concerns:
Corrosivity of Sulfuric Acid: Sulfuric acid is highly corrosive and can cause severe burns upon contact with skin or eyes. Appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats, is essential.[“]
Heat Generation: The sulfonation reaction is exothermic and can generate significant heat. Careful temperature control and cooling are necessary to prevent runaway reactions.
Waste Disposal: Sulfuric acid waste must be neutralized and disposed of according to appropriate regulations. The environmental impact of the waste needs to be considered, and appropriate waste treatment procedures should be implemented.[“]
Handling of Epinephrine: Epinephrine is a potent physiological agent. Precautions should be taken to prevent its inhalation, ingestion, or skin contact.[“]
Molecular Structure
Atomic Arrangement
Epinephrine sulfonic acid is derived from epinephrine by the addition of two sulfonic acid groups (-SO₃H) to the aromatic ring. The core structure consists of a benzene ring with the following substituents:
A 1-hydroxy-2-(methylamino)ethyl group attached to the benzene ring.
Two sulfonic acid groups likely attached to the 3 and 5 positions of the benzene ring relative to the side chain (based on the directing effects of the substituents already present).[“]
Bonding Type
This compound contains the following types of chemical bonds:
Covalent Bonds: The molecule is primarily held together by covalent bonds. This includes C-C, C-H, C-O, C-N, O-H, N-H, S-O, and S-C bonds.
Ionic Character: The S-O bonds within the sulfonic acid groups have significant ionic character due to the electronegativity difference between sulfur and oxygen.
Geometry
The geometry around individual atoms within this compound can be described as follows:
Benzene Ring: Planar, with bond angles of approximately 120°.
Aliphatic Carbon Atoms: Tetrahedral geometry around the carbon atoms in the side chain, with bond angles of approximately 109.5°.
Sulfur Atoms: Tetrahedral geometry around the sulfur atoms in the sulfonic acid groups, with some distortion due to the double bond character of the S=O bonds.[“]
Electron Cloud Distribution
The electron cloud distribution in this compound is influenced by the electronegativity of the atoms:
Oxygen Atoms: The oxygen atoms in the hydroxyl, sulfonic acid, and phenolic groups carry a partial negative charge due to their higher electronegativity.[“]
Sulfur Atoms: The sulfur atoms in the sulfonic acid groups also carry a partial positive charge.
Nitrogen Atom: The nitrogen atom in the amino group carries a partial positive charge.
Aromatic Ring: The pi electrons in the aromatic ring are delocalized, contributing to its stability.
Stereochemistry
This compound possesses a chiral center at the carbon atom attached to the hydroxyl group in the side chain. Therefore, it exists as two enantiomers: (R)-epinephrine sulfonic acid and (S)-epinephrine sulfonic acid. The stereochemistry of the starting epinephrine would determine the stereochemistry of the resulting sulfonic acid derivative.[“]
Resonance Structures
The benzene ring and the sulfonic acid groups exhibit resonance:
Benzene Ring: The delocalized pi electrons in the benzene ring can be represented by multiple resonance structures.
Sulfonic Acid Groups: The sulfur-oxygen bonds in the sulfonic acid groups have partial double bond character due to resonance, with the negative charge delocalized across the oxygen atoms.[“]
Mechanism of Action
Target of Action
Due to the structural similarity to epinephrine, a potential target for epinephrine sulfonic acid could be adrenergic receptors. However, the presence of the sulfonic acid groups significantly alters its physicochemical properties, likely impacting its binding affinity and selectivity compared to epinephrine. The increased polarity introduced by the sulfonic acid groups likely reduces its ability to cross cell membranes, potentially limiting its interaction with intracellular targets. Further research is required to definitively identify its target(s). It's also possible that its hemostatic action is mediated through direct interaction with components of the blood coagulation cascade, such as platelets or clotting factors.[“]
Mode of Action
It interacts with adrenergic receptors, it could potentially act as either an agonist or antagonist, although its affinity and efficacy are likely different from epinephrine. The sulfonic acid groups could sterically hinder its binding or alter its interaction with key residues in the receptor binding pocket. Alternatively, its hemostatic effects might involve promoting platelet aggregation, activating clotting factors, or constricting blood vessels. Detailed studies are needed to elucidate its interaction with potential targets and clarify its mechanism at the molecular level.
Result of Action
Pharmacological effects of this compound mainly involve promoting hemostasis. This might be achieved through various mechanisms, including vasoconstriction, enhancing platelet aggregation, or directly influencing the coagulation cascade. Although it is structurally related to epinephrine, any sympathomimetic effects are likely to be less pronounced due to the structural modifications.[“]
Action Environment
The activity of this compound could potentially be influenced by environmental factors such as pH, temperature, and the presence of other ions or molecules. These factors could affect its stability, solubility, and interaction with its targets. For instance, changes in pH might alter the ionization state of the sulfonic acid groups, affecting its binding properties. Further investigation is necessary to determine the extent to which environmental factors influence its activity.[“]
Chemical Properties
Chemical Reaction Types
Epinephrine sulfonic acid can potentially undergo several types of chemical reactions, including:
Acid-Base Reactions: The sulfonic acid groups are strongly acidic and can readily donate protons. The amino group can accept a proton, acting as a base.[“]
Electrophilic Aromatic Substitution: The aromatic ring can potentially undergo electrophilic substitution reactions, although the presence of the sulfonic acid groups, which are deactivating, would make these reactions less facile compared to unsubstituted benzene.
Oxidation-Reduction Reactions: The phenolic hydroxyl group and the amino group can potentially undergo oxidation. The sulfonic acid groups are relatively resistant to further oxidation.
Complexation Reactions: The sulfonic acid groups can potentially form complexes with metal ions.[“]
Reactivity
Oxygen: The phenolic hydroxyl group and the amino group can potentially be oxidized by oxygen, especially in the presence of catalysts or under more forcing conditions.
Water: this compound is highly soluble in water due to the presence of the polar sulfonic acid and hydroxyl groups. It ionizes in water, releasing protons from the sulfonic acid groups.
Acids: The amino group can react with strong acids to form salts.
Bases: The sulfonic acid groups react with bases to form salts.
Redox Properties
The redox properties of this compound have not been extensively studied. The phenolic hydroxyl group and the amino group are susceptible to oxidation. The sulfonic acid groups are generally resistant to further oxidation. The compound is not expected to exhibit strong reducing properties.[“]
Acidity and Alkalinity
This compound is strongly acidic due to the presence of two sulfonic acid groups. The pKa values of these groups are expected to be very low. The amino group contributes a weakly basic character, but the overall character of the molecule is dominated by the strong acidity of the sulfonic acid moieties.[“]
Related Small Molecules
1,2-Dipalmitoyl-d62-sn-glycero-3-phosphocholine,2-Deoxy-2-fluoro-D-glucose-13C,d7,Water-18O,Trioctanoin-carboxyls-13C3,N-Arachidonoyl Taurine-d4,7ß-Hydroxycholesterol-d7 ,Nonanal-8,8,9,9-d4,sodium; deuterioformate,Benzo[k]fluoranthene-d12,Mosapride-d5,Zofenoprilat-NES-d5,2-(15N)azanyl(213C)butanedioic acid,
Scientific Research Applications
Investigating Hemostasis and Blood Coagulation
Epinephrine sulfonic acid's hemostatic effects make it a potential research tool for studying blood coagulation mechanisms. Research could focus on identifying its specific interactions with platelets, clotting factors, and other components of the coagulation cascade. This involve in vitro assays assessing platelet aggregation, clotting times, and the activity of specific coagulation factors in the presence of this compound. In vivo studies in animal models could further evaluate its hemostatic efficacy and potential therapeutic applications in controlling bleeding.[“]
Exploring Adrenergic Receptor Interactions
Despite the structural modifications, this compound might retain some affinity for adrenergic receptors. Research could investigate its binding properties to different adrenergic receptor subtypes, determining whether it acts as an agonist, antagonist, or partial agonist. This involve radioligand binding assays, functional assays measuring downstream signaling pathways, and studies in cell lines expressing specific adrenergic receptors. Understanding its interaction with adrenergic receptors could shed light on its potential sympathomimetic effects and potential off-target effects.[“]
Developing Novel Hemostatic Agents
This compound could serve as a starting point for developing new hemostatic agents. Research could focus on synthesizing and evaluating structurally related compounds with improved hemostatic properties, reduced side effects, or enhanced stability. This involve structure-activity relationship studies, exploring different modifications to the core structure, and evaluating their efficacy in preclinical models.[“]
Studying Platelet Function and Activation
This compound's potential interaction with platelets could be exploited to study platelet function and activation. Research could investigate its effects on platelet adhesion, granule release, and the formation of platelet plugs. This involve flow cytometry studies, microscopic analysis of platelet morphology, and assays measuring the release of platelet-derived factors. Understanding its influence on platelet function could provide insights into platelet-related disorders and potential therapeutic targets.
Investigating Vascular Smooth Muscle Contraction
Epinephrine's vasoconstrictive effects are well-established. Research could explore whether this compound retains any vasoactive properties and investigate its effects on vascular smooth muscle contraction. This involve studies in isolated blood vessels or vascular smooth muscle cells, measuring changes in vessel diameter or intracellular calcium levels in response to this compound.[“]
Developing Targeted Drug Delivery Systems
The water solubility of this compound could be advantageous for developing targeted drug delivery systems. Research could explore its potential use as a carrier molecule for delivering therapeutic agents specifically to sites of bleeding or vascular injury. This involve conjugating it to drugs or encapsulating it within nanoparticles designed to target specific tissues or cells.[“]
Studying the Effects of Sulfonation on Bioactivity
Comparing the activity of this compound to that of epinephrine could provide valuable insights into the effects of sulfonation on bioactivity. This involve studying the structure-activity relationships of various sulfonated catecholamines and investigating how the introduction of sulfonic acid groups influences their interaction with receptors, enzymes, and other biomolecules. This knowledge could be applied to modify the properties of other bioactive molecules.
Exploring Potential Anti-inflammatory Effects
Some studies suggest that sulfonated derivatives of certain compounds can exhibit anti-inflammatory properties. Research could investigate whether this compound possesses any anti-inflammatory activity and explore its potential mechanisms. This involve in vitro studies assessing its effects on inflammatory markers and in vivo studies in animal models of inflammation.[“]
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYGQMPOZGEFQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542496 | |
Record name | 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26405-77-6 | |
Record name | 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Epinephrine sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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